N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties : This compound, as part of a novel heterocyclic compound group, has been synthesized and characterized for its biological properties. Studies have shown its potential in antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungi (Patel, Patel, & Shah, 2015).
Reactivity and Synthesis Techniques : The reactivity of this compound has been explored, revealing insights into its synthesis and potential for forming other derivatives through reactions with bases and other agents (Aleksandrov & El’chaninov, 2017).
Application in Insecticide Development : A related study highlighted its use in the development of a new class of insecticides. The replacement of the pyridazine ring with a 1,3,4-thiadiazole ring in this compound led to more potent biological activity against pests (Eckelbarger et al., 2017).
Potential in Antitumor Activity : Another significant application is in the field of antitumor activity. A series of derivatives containing the 1,3,4-thiadiazole moiety were synthesized and showed inhibitory activity against certain tumor cells, demonstrating its potential in cancer research (Qin et al., 2020).
Synthesis of Diverse Derivatives : The compound has been used as a base for synthesizing a range of derivatives. These derivatives have shown a variety of biological activities, including antimicrobial and potential therapeutic properties (Abdelhamid, Ismail, & Abdel-Aziem, 2008).
Mechanism of Action
Target of action
Compounds containing a 1,3,4-thiadiazol-2-yl group, such as “N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide”, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Many 1,3,4-thiadiazol-2-yl compounds are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
properties
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIKPMIORMSHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.